

Glutathione Disulfide-13C4,15N2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Glutathione Disulfide-13C4,15N2*

Cat. No.: *B12412398*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological relevance of **Glutathione Disulfide-13C4,15N2**. This isotopically labeled internal standard is an indispensable tool for the accurate quantification of glutathione disulfide (GSSG) in complex biological matrices, enabling precise investigations into cellular redox status and its implications in health and disease.

Core Chemical Properties

Glutathione Disulfide-13C4,15N2 is a stable, isotopically labeled version of the endogenous oxidized glutathione. The incorporation of four 13C and two 15N atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled GSSG in mass spectrometry-based analyses, without altering its chemical behavior.

Property	Value	References
Molecular Formula	C ₁₆ ¹³ C ₄ H ₃₂ N ₄ ¹⁵ N ₂ O ₁₂ S ₂	[1][2]
Molecular Weight	~618.59 g/mol	[1][2]
CAS Number (Unlabeled)	27025-41-8	[1]
Appearance	White to off-white solid	[3][4]
Melting Point	155-160°C	[3]
Solubility	Slightly soluble in chloroform, very slightly soluble in methanol (when heated), and slightly soluble in water.	[3]
Storage Conditions	-20°C in a freezer under an inert atmosphere. The compound is hygroscopic.	[3]
Purity	Typically ≥98%	
Isotopic Enrichment	Minimum 99% for ¹³ C and 98% for ¹⁵ N.	[5]

Experimental Protocols: Quantification of GSSG using Isotope Dilution LC-MS/MS

The use of **Glutathione Disulfide-13C4,15N2** as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate GSSG quantification. This approach, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response.

Sample Preparation and Derivatization

To prevent the artificial oxidation of reduced glutathione (GSH) to GSSG during sample processing, a critical step is the immediate alkylation of free thiol groups using N-ethylmaleimide (NEM).[6]

Materials:

- Phosphate-buffered saline (PBS)
- N-ethylmaleimide (NEM)
- Methanol (ice-cold, 80%)
- **Glutathione Disulfide-13C4,15N2** (internal standard stock solution)
- Ultrapure water

Procedure:

- **Cell Harvesting and NEM Derivatization:** For cultured cells, remove the culture medium and wash the cells twice with PBS containing 1 mM NEM.^[7] This step ensures the immediate quenching of free thiols.
- **Metabolite Extraction:** Add ice-cold 80% methanol to the cells and scrape them. This precipitates proteins while extracting small molecule metabolites.
- **Internal Standard Spiking:** Add a known concentration of **Glutathione Disulfide-13C4,15N2** internal standard to the methanol extract.
- **Centrifugation:** Centrifuge the samples to pellet the precipitated protein and cellular debris.
- **Supernatant Collection:** Carefully collect the supernatant containing the derivatized GSH (GS-NEM) and GSSG for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

- Column: A reversed-phase column suitable for polar analytes, such as a C18 or a specialized column for metabolomics.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient from high aqueous to high organic mobile phase to elute the analytes.
- Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

MS/MS Parameters (Example):

- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Unlabeled GSSG: Monitor the transition from the precursor ion (M+H)⁺ to a specific product ion.
 - **Glutathione Disulfide-13C4,15N2**: Monitor the transition from its heavier precursor ion to its corresponding product ion. The specific m/z values will depend on the instrument and can be optimized. For example, a possible transition for the labeled standard is m/z 619 > 361.^[6]
- Instrument Settings: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

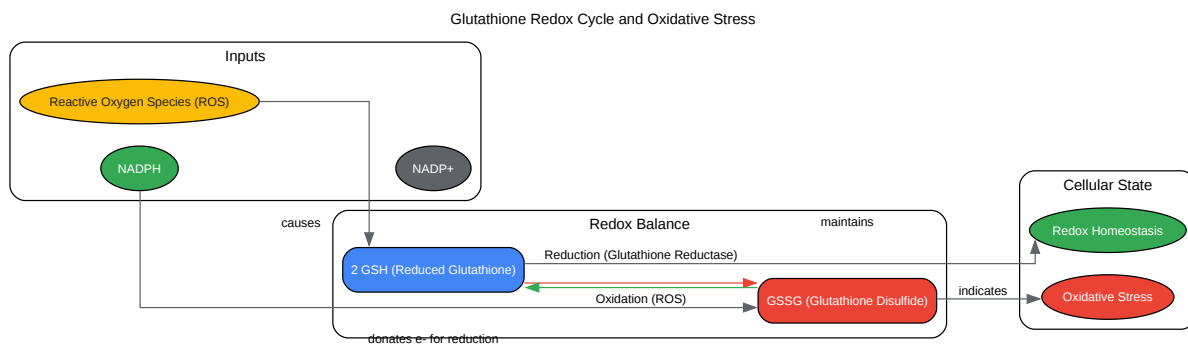
Data Analysis and Quantification

- **Calibration Curve:** Prepare a series of calibration standards containing known concentrations of unlabeled GSSG and a fixed concentration of the **Glutathione Disulfide-13C4,15N2** internal standard.
- **Peak Area Ratios:** For each standard and sample, calculate the ratio of the peak area of unlabeled GSSG to the peak area of the internal standard.
- **Quantification:** Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve. Use the linear regression equation of this curve to determine the concentration of GSSG in the unknown samples based on their measured peak area ratios.

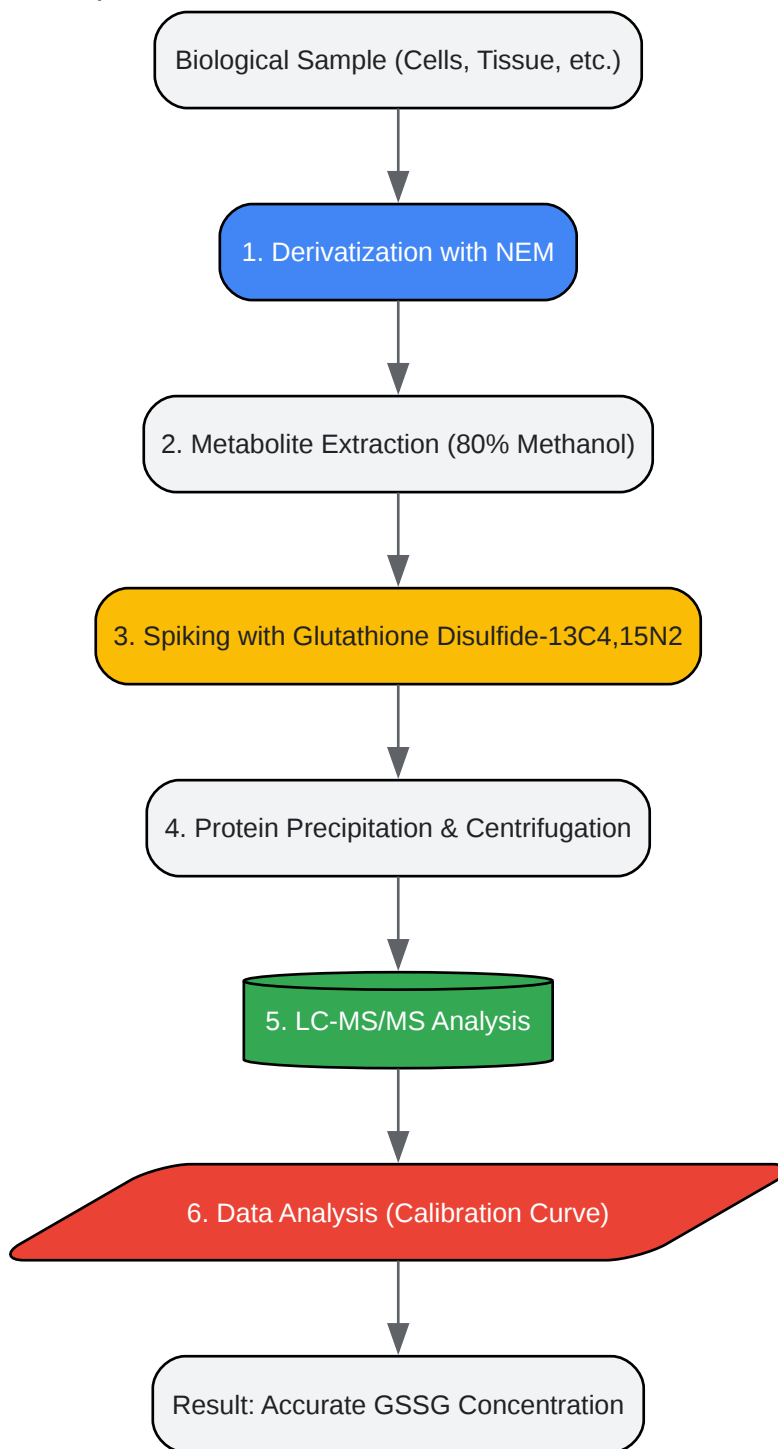
Visualization of Key Pathways and Workflows

Glutathione Redox Cycling and Oxidative Stress

The balance between the reduced (GSH) and oxidized (GSSG) forms of glutathione is a critical indicator of cellular redox homeostasis. Under conditions of oxidative stress, reactive oxygen species (ROS) are generated, leading to the oxidation of GSH to GSSG. The enzyme glutathione reductase, utilizing NADPH, is responsible for regenerating GSH from GSSG. An elevated GSSG/GSH ratio is a hallmark of oxidative stress.



Experimental Workflow for GSSG Quantification

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